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molecular formula C18H22N2O5 B8294031 t-Butyl 4-(1,3-dioxoisoindolin-2-yloxy)piperidine-1-carboxylate

t-Butyl 4-(1,3-dioxoisoindolin-2-yloxy)piperidine-1-carboxylate

Cat. No. B8294031
M. Wt: 346.4 g/mol
InChI Key: GPMANOUMBKYOHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08563732B2

Procedure details

Hydrogen chloride in 1,4-dioxane (4 M, 7.0 ml) was added to the solution of tert-butyl 4-(1,3-dioxoisoindolin-2-yloxy)piperidine-1-carboxylate (692 mg, 2.00 mmol) in 1,4-dioxane (4 ml) and stirred for 1 hour. The precipitated material was collected, washed with n-hexane (2 ml×2) and dried under reduced pressure at 80° C. to give 2-(piperidin-4-yloxy)isoindoline-1,3-dione hydrochloride (533 mg, 94%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
692 mg
Type
reactant
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[ClH:1].[O:2]=[C:3]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[C:5](=[O:12])[N:4]1[O:13][CH:14]1[CH2:19][CH2:18][N:17](C(OC(C)(C)C)=O)[CH2:16][CH2:15]1>O1CCOCC1>[ClH:1].[NH:17]1[CH2:18][CH2:19][CH:14]([O:13][N:4]2[C:3](=[O:2])[C:11]3[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=3)[C:5]2=[O:12])[CH2:15][CH2:16]1 |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
692 mg
Type
reactant
Smiles
O=C1N(C(C2=CC=CC=C12)=O)OC1CCN(CC1)C(=O)OC(C)(C)C
Name
Quantity
7 mL
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
4 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Stirring
Type
CUSTOM
Details
stirred for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The precipitated material was collected
WASH
Type
WASH
Details
washed with n-hexane (2 ml×2)
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure at 80° C.

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
Cl.N1CCC(CC1)ON1C(C2=CC=CC=C2C1=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 533 mg
YIELD: PERCENTYIELD 94%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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